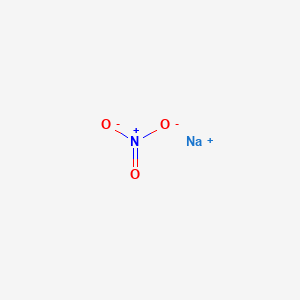
Sodium nitrate
Overview
Description
Sodium nitrate is an inorganic compound with the chemical formula NaNO₃. It is commonly known as Chile saltpeter due to its historical mining in Chile. This compound appears as a white, crystalline solid and is highly soluble in water. This compound is widely used in various industries, including agriculture, food preservation, and pyrotechnics .
Mechanism of Action
Target of Action
Sodium nitrate primarily targets the vascular smooth muscles and platelets . It has a direct relaxant effect on vascular smooth muscles, leading to the dilation of coronary vessels and improving oxygen supply to the myocardium . In platelets, this compound inhibits aggregation, which is likely of therapeutic value .
Mode of Action
This compound interacts with its targets through a process involving the stimulation of soluble guanylate cyclase by nitric oxide . This nitric oxide is derived from the this compound molecule through metabolization catalyzed by enzymes such as glutathione S-transferase, cytochrome P-450, and possibly esterases . The cyclic GMP produced by the guanylate cyclase acts via cGMP-dependent protein kinase . Ultimately, through various processes, the protein kinase lowers intracellular calcium .
Biochemical Pathways
This compound affects the nitrate-nitrite-nitric oxide pathway . Dietary nitrates and nitrites can be bioactivated endogenously to form nitric oxide and other nitrated bioactive molecules . The mechanisms underlying the salutary metabolic effects of nitrate include interaction with mitochondrial respiration, activation of key metabolic regulatory pathways, and reduction of oxidative stress .
Pharmacokinetics
It’s known that this compound is a powerful oxidizer , and its effects on the body are influenced by its concentration, the presence of other ions, and environmental conditions .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, nitrate pollution can lead to algal blooms, which deplete oxygen levels in water bodies upon decomposition, causing harm to fish and other aquatic organisms . Additionally, nitrate contamination can affect the taste and safety of drinking water, especially for communities relying on groundwater sources . Soil pH is also a major driver of nitrate reduction processes .
Biochemical Analysis
Biochemical Properties
Sodium nitrate can participate in various biochemical reactions. For instance, it can be reduced to nitrite by bacteria in the human gut, which can then be further reduced to nitric oxide . This compound can interact with various enzymes and proteins, such as nitrate reductase, which catalyzes the reduction of nitrate to nitrite .
Cellular Effects
This compound can have various effects on cells. For example, it can inhibit the growth of yeast cells, potentially by disrupting protein synthesis and altering the concentrations of certain cellular components .
Molecular Mechanism
At the molecular level, this compound can exert its effects through various mechanisms. For instance, it can bind to certain biomolecules, inhibiting or activating enzymes, and altering gene expression . The exact nature of these interactions depends on the specific biomolecule and the concentration of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it can inhibit yeast cell proliferation and metabolic activity at high concentrations . Over time, this compound can also cause changes in the biochemical composition of cells, potentially leading to toxicity .
Dosage Effects in Animal Models
The effects of this compound can vary with dosage in animal models. At low doses, this compound may have beneficial effects, such as improving cardiovascular health . At high doses, this compound can have toxic effects, potentially leading to methemoglobinemia, a condition in which the blood’s ability to carry oxygen is impaired .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it can be reduced to nitrite and then to nitric oxide, a process that involves various enzymes and cofactors .
Transport and Distribution
This compound can be transported and distributed within cells and tissues through various mechanisms. For instance, it can be taken up by cells through specific transporters . Once inside the cell, this compound can be distributed to various compartments, potentially affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. For instance, it can be localized to the cytoplasm, where it can interact with various enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium nitrate can be synthesized through the neutralization of nitric acid with sodium carbonate, sodium bicarbonate, or sodium hydroxide. The chemical reactions are as follows:
- Na₂CO₃ + 2HNO₃ → 2NaNO₃ + CO₂ + H₂O
- NaHCO₃ + HNO₃ → NaNO₃ + CO₂ + H₂O
- NaOH + HNO₃ → NaNO₃ + H₂O
Industrial Production Methods: The industrial production of this compound primarily involves the extraction from natural deposits, especially in Chile and Peru. These deposits are mined and refined for commercial use. Additionally, this compound can be produced by reacting sodium chloride with ammonium nitrate in a hot solution, followed by crystallization upon cooling .
Chemical Reactions Analysis
Types of Reactions: Sodium nitrate undergoes various chemical reactions, including:
Oxidation: this compound acts as a strong oxidizing agent. For example, it can oxidize metals and other reducing agents.
Reduction: this compound can be reduced to sodium nitrite under certain conditions.
Substitution: this compound can participate in substitution reactions, such as reacting with sodium chloride to form this compound and silver chloride.
Common Reagents and Conditions:
Oxidation: this compound is used with reducing agents like metals or organic compounds.
Reduction: this compound can be reduced using reducing agents such as hydrogen gas or metals.
Substitution: this compound reacts with sodium chloride in aqueous solutions.
Major Products:
Oxidation: Products include metal oxides and other oxidized compounds.
Reduction: The major product is sodium nitrite.
Substitution: The product is this compound and the corresponding substituted compound
Scientific Research Applications
Sodium nitrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an oxidizing agent in pyrotechnics and explosives.
Biology: this compound is used in studies related to nitrogen metabolism and as a nutrient in microbial culture media.
Medicine: It has applications in the treatment of certain medical conditions, such as cyanide poisoning, where it acts as an antidote.
Industry: this compound is used in the production of fertilizers, food preservatives, and glass manufacturing. .
Comparison with Similar Compounds
Sodium nitrite (NaNO₂): Sodium nitrite is a reduced form of sodium nitrate and is commonly used in food preservation and as a curing agent for meats. It has a similar chemical structure but differs in its oxidation state and applications.
Potassium nitrate (KNO₃): Also known as saltpeter, potassium nitrate is used in fertilizers, food preservation, and pyrotechnics. It shares similar properties with this compound but contains potassium instead of sodium.
Ammonium nitrate (NH₄NO₃): This compound is widely used in fertilizers and explosives.
Uniqueness of this compound: this compound is unique due to its high solubility in water, strong oxidizing properties, and historical significance as a natural mineral. Its applications in various industries, from agriculture to pyrotechnics, highlight its versatility and importance.
Properties
IUPAC Name |
sodium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDWKYIASSYTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaNO3, NNaO3 | |
| Record name | SODIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020937 | |
| Record name | Sodium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.995 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium nitrate appears as a white crystalline solid. Noncombustible but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals soluble in water; [CAMEO] Colorless to white deliquescent crystals, granules, or powder; [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS. | |
| Record name | SODIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2014 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes 716 °F (USCG, 1999), 380 °C with decomp | |
| Record name | SODIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
...is soluble in liquid ammonia and forms Na NO3.4NH3 below -42 °C. The solubility in anhydrous methanol is 2.8 wt% at 25 °C., Slightly soluble in ethanol and methanol, 91.2 g/100g water at 25 °C, 1 g dissolves in 125 ml alcohol, 52 ml boiling alcohol, 3470 ml absolute alcohol, 300 ml methanol, 1.1 ml water, In water, 730,000 mg/L at 0 °C, Solubility in water, g/100ml at 25 °C: 92.1 | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.26, 2.3 g/cm³ | |
| Record name | SODIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens., The principal mechanism of nitrite toxicity is the oxidation of the ferrous iron (Fe2+) in deoxyhemoglobin to the ferric (Fe3+) valence state, producing methemoglobin. /Nitrates and nitrites/, ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, Nitrates can be reduced to nitrites which can react with amines or amides and form N-nitroso cmpd (containing the group =N-N=O). N-nitroso cmpd are carcinogenic in a wide range of animal species, most are mutagenic in test systems and some have been teratogenic in animals. It is highly probable that N-nitroso cmpd also may be carcinogenic in man. Therefore exposure to N-nitroso cmpd and their precursors (nitrite, amines and amides) should be kept as low as practically achievable. Relationships have been sought between occurrence of stomach cancer and nitrate content of soil and water in Chile, Colombia and the United Kingdom, but none was established. /Nitrate/ | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Granulated sodium nitrate from Chile saltpeter contains 98.32 wt% NaNO3, 0.67 wt% NaCl, 0.24 wt% Na2B4O7, 0.03 wt% NaIO3, 0.17 wt% moisture, and 0.57 wt% undetermined. /From table/ | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, trigonal or rhombohedron crystals, White granules or powder | |
CAS No. |
7631-99-4 | |
| Record name | SODIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitric acid sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium Nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M4L3H2ZVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
584.2 °F (USCG, 1999), 308 °C | |
| Record name | SODIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1509 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the molecular formula and weight of sodium nitrate?
A1: The molecular formula of this compound is NaNO3. Its molecular weight is 84.99 g/mol. []
Q2: How does particle size affect the Raman intensity of this compound?
A2: Research shows that Raman intensity decreases with increasing particle size in this compound. This is mainly attributed to diffuse reflectance enhancing the overlap between excitation and collection beams. []
Q3: Can this compound be used as a degasser in aluminum casting? How does the ratio of this compound to sodium fluoride affect the casting product?
A3: Yes, this compound, often combined with sodium fluoride, can be used as a degasser in aluminum casting to remove hydrogen gas. Research suggests that a 1:1.5 ratio of this compound to sodium fluoride results in lower porosity and higher mechanical strength in Al-7Si-2Cu castings. []
Q4: How does the presence of this compound affect the thermal stability of this compound-sodium nitrite melts?
A4: Studies utilizing Raman spectroscopy indicate that the thermal stability of this compound-sodium nitrite melts is influenced by the ratio of the two salts and temperature. For instance, melts with a weighted-in fraction of 15.22% sodium nitrite show optimal thermal stability at 644 K. []
Q5: How does this compound affect the growth and toxin production of the algae Alexandrium minutum?
A5: Research shows that this compound can promote both the growth and toxin production of Alexandrium minutum when added after nitrogen depletion. Interestingly, urea, another nitrogen source, has a much weaker effect on both growth and toxin production compared to this compound. []
Q6: Can this compound be used as a nitrogen source for microalgae cultivation for biodiesel production? How does it compare to other nitrogen sources?
A6: Yes, this compound can be used as a nitrogen source for cultivating microalgae like Scenedesmus sp. for biodiesel production. Studies have shown that this compound at a concentration of 1.0 g/L promotes better biomass growth and lipid productivity in this microalga compared to potassium nitrate and ammonium nitrate. []
Q7: What are the effects of this compound on the botanical composition of turfgrass?
A7: Ammonium sulfate application is known to reduce weed presence in turfgrass. Research suggests that the ammonium ion is responsible for this effect, as other nitrogen sources like this compound did not show a similar impact. The mechanism is thought to be related to ammonium ions interfering with carbohydrate or organic acid metabolism in weeds. []
Q8: What are the effects of this compound application on the development of nodules in Lucerne (Medicago sativa L.)?
A8: Studies show that this compound application to inoculated lucerne leads to a reduction in both the number and size of nodules. This effect is attributed to nitrate inhibiting the irregular growth of root hairs induced by bacterial secretions, which is essential for nodule formation. []
Q9: How does this compound affect glucose and glycine absorption in the small intestine of pigs?
A11: Perfusing the pig small intestine with this compound solution caused a significant decrease in both glucose and glycine absorption. This effect was reversible upon replacing the this compound solution with saline, suggesting a local and potentially reversible toxic effect on the intestinal mucosa. []
Q10: Can this compound impact the radiochemical purity of 99mTc-sestamibi used in nuclear medicine?
A12: Yes, using 99mTc generators that produce eluates containing this compound can significantly decrease the radiochemical purity of 99mTc-sestamibi preparations. This highlights the importance of using nitrate-free generator eluates for preparing radiopharmaceuticals. []
Q11: Can ingestion of this compound affect gastric emptying in healthy individuals?
A13: Research using the 13C-octanoate breath test suggests that ingesting a dose of 310 mg this compound, comparable to the average daily intake of Japanese adults, does not significantly affect gastric emptying rates in healthy volunteers, even when pre-treated with a proton pump inhibitor. []
Q12: Is there a risk of pseudohyperchloremia in cases of this compound poisoning?
A14: Yes, topically applied and ingested this compound can interfere with chloride measurements in some blood gas analyzers, leading to falsely elevated chloride levels (pseudohyperchloremia). This highlights the importance of considering potential interferences when interpreting laboratory results in the context of potential poisoning. []
Q13: Can this compound be used as an alternative admixture in ordinary Portland cement (OPC) based binders?
A15: Research is currently underway to investigate the potential of this compound as an alternative admixture in OPC-based binders. Initial findings suggest that this compound can impact setting time and may influence workability, compressive strength, and porosity of the cement paste. []
Q14: Can this compound be used to solidify low-level radioactive waste (LLW)?
A16: Yes, a tailored slag cement activated by alkali and utilizing this compound has shown promise in solidifying LLW containing this compound salt. This method offers high volume reduction and demonstrates low leachability of nitrate, nitrite, and radionuclides. []
Q15: What is the role of this compound in the solid-state reaction with iron (III) oxalate in a hydrogen atmosphere?
A17: Studies using gas chromatography and other techniques reveal that this compound acts as an oxidizing agent in its solid-state reaction with iron (III) oxalate in a hydrogen atmosphere. At temperatures above 260°C, this compound oxidizes α-FeC2O4, releasing CO2, NO, and O2 while forming an Fe(III) compound. []
Q16: Can Phyllanthus emblica L. block the formation of N-nitroso compounds induced by this compound in the human body?
A18: Research suggests that consuming Phyllanthus emblica L. juice can significantly reduce the urinary levels of N-nitroso-proline (NPRO), a marker of N-nitroso compound formation, in individuals given L-proline and this compound. The blocking effect is comparable to that of ascorbic acid. []
Q17: How does this compound influence the production of methyl nitrite?
A19: Sodium nitrite is a key reactant in the production of methyl nitrite. New continuous production methods utilize a reaction between sodium nitrite, methanol, and nitric acid, with this compound being a byproduct that can be further processed. []
Q18: How does this compound impact the dissociation of the anilinium ion?
A20: Solvent extraction studies have been conducted to investigate the impact of this compound on the dissociation of the anilinium ion. The research focuses on determining thermodynamic parameters like K0, Kb, ΔH, ΔF, and ΔS for this dissociation process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


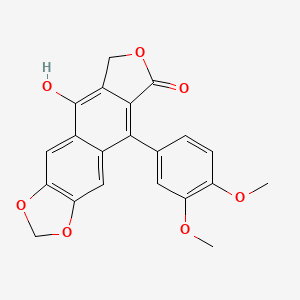
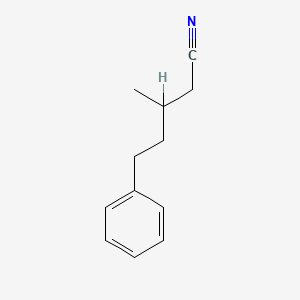
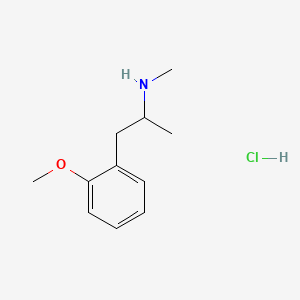
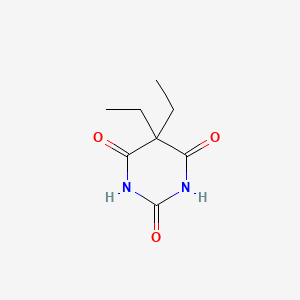
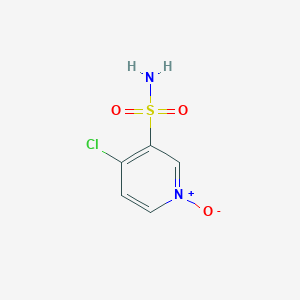
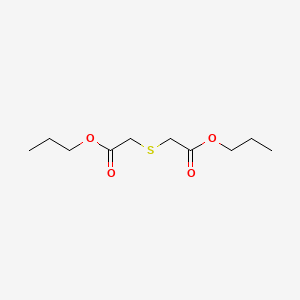
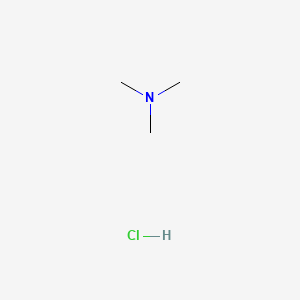
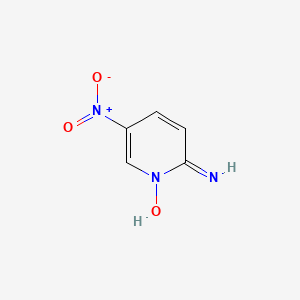


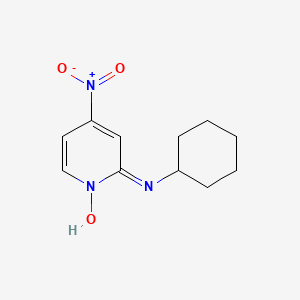
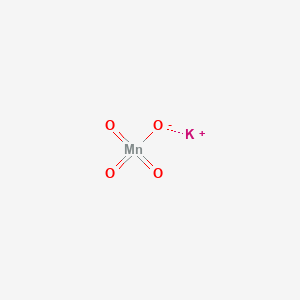

![1,8-Dihydroxypyrido[2,3-d]pyridazin-5(1H)-one](/img/structure/B3396006.png)
